molecular formula C8H7BrCl2N2 B2657166 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 89218-87-1

5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B2657166
CAS No.: 89218-87-1
M. Wt: 281.96
InChI Key: XLZRQNZCAVFSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the benzodiazole family Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring

Scientific Research Applications

5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride typically involves the bromination and chloromethylation of 1H-1,3-benzodiazole. The process can be summarized as follows:

    Bromination: The introduction of a bromine atom at the 5-position of the benzodiazole ring. This step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Chloromethylation: The introduction of a chloromethyl group at the 2-position. This step can be achieved using formaldehyde and hydrochloric acid or chloromethyl methyl ether in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Coupling Reactions: Reagents include palladium catalysts and boronic acids. Conditions often involve the use of a base such as potassium phosphate and a solvent like toluene or ethanol.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Nucleophilic Substitution: Products include substituted benzodiazoles with various functional groups.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

Mechanism of Action

The mechanism of action of 5-bromo-2-(chloromethyl)-1H-1,3-benzodiazole hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-methyl-1H-1,3-benzodiazole: Similar structure but lacks the chloromethyl group.

    2-(Chloromethyl)-1H-1,3-benzodiazole: Similar structure but lacks the bromine atom.

    5-Chloro-2-(chloromethyl)-1H-1,3-benzodiazole: Similar structure but has a chlorine atom instead of bromine at the 5-position.

Properties

IUPAC Name

6-bromo-2-(chloromethyl)-1H-benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZRQNZCAVFSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.